
Metaescaline (hydrochloride)
Descripción general
Descripción
Metaescaline (hydrochloride) is an analytical reference standard that is structurally classified as a phenethylamine . It is a derivative of escaline in which the single ethyl group is reoriented to the meta position . This product is intended for research and forensic purposes .
Molecular Structure Analysis
The molecular formula of Metaescaline (hydrochloride) is C12H19NO3 • HCl . The InChI code is InChI=1S/C12H19NO3.ClH/c1-4-16-11-8-9 (5-6-13)7-10 (14-2)12 (11)15-3;/h7-8H,4-6,13H2,1-3H3;1H .Physical And Chemical Properties Analysis
Metaescaline (hydrochloride) has a molecular formula of C12H19NO3 • HCl and a formula weight of 261.7 . It is a crystalline solid with a solubility of 1 mg/ml in DMSO and 5 mg/ml in PBS (pH 7.2) .Aplicaciones Científicas De Investigación
Scientific Research Applications Related to Metaescaline (Hydrochloride)
Antibacterial Efficacy of Calcium Hydroxide Formulations : Research by Cwikla et al. (2005) explored the antibacterial efficacy of various calcium hydroxide formulations. This study's insights could be relevant in understanding the antibacterial potential of Metaescaline (hydrochloride), especially if similar methodologies or bacterial models are applicable.
Inactivation of Root Canal Medicaments by Dentine : Haapasalo et al. (2000) studied the inactivation of antibacterial activity of various root canal medicaments by dentine. Their methodology and findings might provide a framework for studying the interaction of Metaescaline (hydrochloride) with biological tissues. Read more.
Encapsulation of Monoamine Neurotransmitters : Gattuso et al. (2014) investigated the interactions between hydrochloride salts of biologically relevant amines and micelles. This research could offer insights into how Metaescaline (hydrochloride), as a hydrochloride salt, might interact with biological systems. Read more.
Metabolomics in Drug Discovery and Precision Medicine : Wishart (2016) discussed the emerging role of metabolomics in drug discovery and precision medicine. The methodologies and approaches outlined here could be applicable in exploring the effects and potential applications of Metaescaline (hydrochloride) in a scientific context. Read more.
Biodegradation of Organic Compounds : Studies on the microbial degradation of complex organic compounds, such as the research by de Bont et al. (1986), can offer insights into how Metaescaline (hydrochloride) might be broken down in the environment or within biological systems. Read more.
Meta-Research in Scientific Ecosystem : Hardwicke et al. (2019) and Ioannidis (2018) have conducted meta-research on scientific practices. Such studies can provide guidance on research methodologies that could be applied to study Metaescaline (hydrochloride). Hardwicke et al., 2019, Ioannidis, 2018.
Mecanismo De Acción
Target of Action
Metaescaline (hydrochloride) is a psychedelic drug that is an analog of mescaline . It primarily achieves its mind-altering effects through the 5-HT 2A receptor, which is usually triggered by the neurotransmitter serotonin . The 5-HT 2A receptor is a subtype of the serotonin receptor that plays a key role in the function of many areas of the brain and is involved in the cognitive processes such as perception and mood .
Mode of Action
Metaescaline (hydrochloride) interacts with its primary target, the 5-HT 2A receptor, to produce its effects . This interaction leads to changes in the receptor’s activity, which can result in alterations in perception and mood . Unlike other psychedelics such as psilocybin and lsd, metaescaline (hydrochloride) is a phenethylamine, a group that includes mdma (also known as ecstasy), amphetamines, and many other drugs .
Biochemical Pathways
It is known that the compound’s interaction with the 5-ht 2a receptor can affect various downstream effects, potentially influencing mood, perception, and other cognitive processes .
Result of Action
Metaescaline (hydrochloride) produces mental insights, entactogenic, MDMA-like effects, and TOMSO-like activation . These effects are the result of the compound’s interaction with its primary target, the 5-HT 2A receptor .
Action Environment
The action, efficacy, and stability of metaescaline (hydrochloride) can be influenced by various environmental factors. These can include factors such as the presence of other substances in the body, the individual’s overall health status, and genetic factors .
Propiedades
IUPAC Name |
2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3;/h7-8H,4-6,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVECPPMCJNPEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)OC)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metaescaline (hydrochloride) | |
CAS RN |
90132-32-4 | |
| Record name | ME hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ7CSG95UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




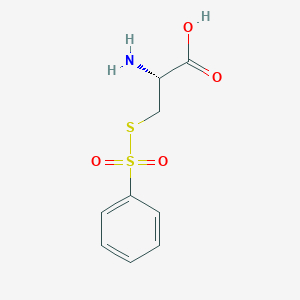
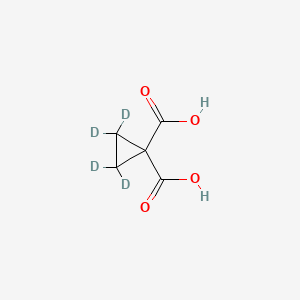
![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)


![1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B593603.png)
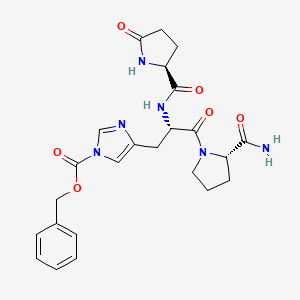
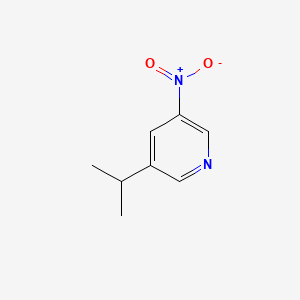

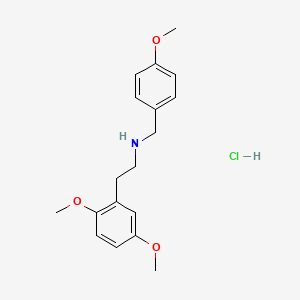
![3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide](/img/structure/B593615.png)
![1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine](/img/structure/B593616.png)